Cas no 23496-43-7 (Isoverticine)

Isoverticine 化学的及び物理的性質
名前と識別子
-
- Cevane-3,6,20-triol, (3b,5a,6b)-
- 17-Epidihydroimperialine
- 5a-Cevane-3b,6b,20-triol (8CI)
- 6-Epiverticine
- Benzo[7,8]fluoreno[2,1-b]quinolizine, cevane-3,6,20-triol deriv.
- Dihydroverticinone
- Isopeimine (6CI)
- Isoverticine (7CI)
- Isoverticine
- Isopeimine
- CS-0134736
- 23496-43-7
- 6.BETA.-DIHYDROVERTICINONE
- CEVANE-3,6,20-TRIOL, (3.BETA.,5.ALPHA.,6.BETA.)-
- 6beta-Dihydroverticinone
- (1R,2S,6S,9S,10S,11S,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol
- AKOS040760489
- 1ST179512
- HY-N7596
- UNII-8EYY30F96F
- DTXSID301317817
- Q27270272
- 8EYY30F96F
- Cevane-3,6,20-triol, (3beta,5alpha,6beta)-
- NS00094277
- MS-27692
- E88792
- (1R,2S,6S,9S,10S,11S,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo(12.11.0.02,11.04,9.015,24.018,23)pentacosane-10,17,20-triol
- DA-74596
-
- インチ: InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24+,25-,26+,27-/m0/s1
- InChIKey: IUKLSMSEHKDIIP-RZNVUHDWSA-N
- ほほえんだ: C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@H]4[C@@H]5C[C@@H](O)[C@H]6C[C@H](CC[C@]6(C)[C@H]5C[C@H]4[C@@H]3CN2C1)O)(C)O
計算された属性
- せいみつぶんしりょう: 431.33994430 g/mol
- どういたいしつりょう: 431.33994430 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 0
- 複雑さ: 715
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 13
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.9Ų
- ぶんしりょう: 431.7
- 疎水性パラメータ計算基準値(XlogP): 4.1
Isoverticine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1807-1mg |
Isoverticine |
23496-43-7 | 99.88% | 1mg |
¥ 642 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1807-50 mg |
Isoverticine |
23496-43-7 | 50mg |
¥9987.00 | 2022-04-26 | ||
S e l l e c k ZHONG GUO | E0976-1mg |
Isoverticine |
23496-43-7 | 1mg |
¥5233.41 | 2022-04-26 | ||
TargetMol Chemicals | TN1807-1 mg |
Isoverticine |
23496-43-7 | 99.88% | 1mg |
¥ 650 | 2023-07-11 | |
S e l l e c k ZHONG GUO | E0976-5mg |
Isoverticine |
23496-43-7 | 5mg |
¥15561.0 | 2022-04-26 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | PU0470-10mg |
Isoverticine |
23496-43-7 | 98.0%(HPLC&TLC) | 10mg |
¥2750.00 | 2024-08-09 | |
1PlusChem | 1P01SSTJ-1mg |
Cevane-3,6,20-triol, (3β,5α,6β)- |
23496-43-7 | 99% | 1mg |
$180.00 | 2023-12-18 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_9250711-10mg |
Isoverticine, 98%, from Fritillaria monantha Migo |
23496-43-7 | 98% | 10mg |
¥4500.00 | 2024-08-09 | |
MedChemExpress | HY-N7596-5mg |
Isoverticine |
23496-43-7 | 99.97% | 5mg |
¥2700 | 2024-07-21 | |
TargetMol Chemicals | TN1807-10mg |
Isoverticine |
23496-43-7 | 99.88% | 10mg |
¥ 2230 | 2024-07-20 |
Isoverticine 関連文献
-
1. Chemistry, bioactivity and geographical diversity of steroidal alkaloids from the Liliaceae familyHui-Jun Li,Yan Jiang,Ping Li Nat. Prod. Rep. 2006 23 735
-
D. M. Harrison Nat. Prod. Rep. 1990 7 139
-
Atta-ur-Rahman,M. Igbal Choudhary Nat. Prod. Rep. 1997 14 191
-
4. Index pages
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Atta-ur-Rahman,M. Iqbal Choudhary Nat. Prod. Rep. 1999 16 619
-
R. Schakirov,M. S. Yunusov Nat. Prod. Rep. 1990 7 557
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cerveratrum-type alkaloids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroidal alkaloids Cerveratrum-type alkaloids
Isoverticineに関する追加情報
Cevane-3,6,20-triol (3b,5a,6b): A Comprehensive Overview
Cevane-3,6,20-triol, also known as (3b,5a,6b)-Cevane-3,6,20-triol, is a unique tricyclic diterpenoid compound that has garnered significant attention in the field of biosciences. This compound belongs to the family of triterpenes, which are naturally occurring organic compounds known for their diverse biological activities. The structural uniqueness of Cevane-3,6,20-triol lies in its complex tricyclic framework and hydroxyl substitutions at positions 3, 6, and 20.
The compound was first isolated from certain plant species and has since been studied for its potential pharmacological properties. Recent research has focused on understanding its role in inflammation, cancer, and nervous system disorders. These studies have revealed that Cevane-3,6,20-triol exhibits significant bioactivity, making it a promising candidate for drug development.
The stereochemistry of (3b,5a,6b)-Cevane-3,6,20-triol is crucial to its biological activity. The specific configuration at positions 3b, 5a, and 6b contributes to the compound's unique pharmacokinetic properties and interactions with cellular targets. This has been extensively studied using advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
One of the most exciting developments in the study of Cevane-3,6,20-triol is its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that the compound inhibits key inflammatory pathways, including the NF-kB and caspase-1 signaling cascades. These findings suggest that Cevane-3,6,20-triol could be a valuable adjunct in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Cevane-3,6,20-triol has shown remarkable anticancer activity. Research indicates that the compound induces apoptosis in various cancer cell lines by activating the caspase-dependent pathway. Furthermore, it has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancers. These findings underscore the potential of Cevane-3,6,20-triol as a novel chemotherapeutic agent.
The neuroprotective properties of (3b,5a,6b)-Cevane-3,6,20-triol have also been explored in recent studies. Experimental models of neurological disorders such as Alzheimer's disease and multiple sclerosis have shown that the compound exhibits neuroprotective effects by reducing oxidative stress and inflammation. These findings highlight its potential as a therapeutic agent for neurodegenerative diseases.
Recent advancements in synthetic biology have enabled the large-scale production of Cevane-3,6,20-triol through metabolic engineering. This breakthrough has significantly enhanced the feasibility of translating this compound into clinical applications. Additionally, ongoing research is focused on optimizing its bioavailability and pharmacokinetics to improve therapeutic efficacy.
In conclusion, Cevane-3,6,20-triol, with its unique structural features and diverse biological activities, represents a promising compound for the development of novel therapies in the field of biosciences. Ongoing research is expected to further elucidate its mechanisms of action and expand its potential applications in drug discovery.
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